Synthetic Yield
Direct synthesis of α-N-carbobenzoxy-L-lysine from L-lysine via carbobenzoxylation in 25% excess benzaldehyde followed by cupric carbonate–alumina column purification yields 37% product [1]. In contrast, optimized synthesis of Nα-Boc-L-lysine from N-Boc-N'-Cbz-L-lysine proceeds with ~92% yield , and Fmoc-L-lysine can be synthesized from L-lysine hydrochloride with ~94% yield . The lower yield of Z-L-Lys-OH reflects the more demanding purification requirements inherent to the Cbz protection strategy.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 37% |
| Comparator Or Baseline | Boc-L-lysine: ~92%; Fmoc-L-lysine: ~94% |
| Quantified Difference | Z-L-Lys-OH yield is 55-57 percentage points lower than Boc- and Fmoc-lysine yields |
| Conditions | Carbobenzoxylation of L-lysine with benzaldehyde; Boc-L-lysine from N-Boc-N'-Cbz-L-lysine; Fmoc-L-lysine from L-lysine hydrochloride with Fmoc-OSu |
Why This Matters
The substantially lower synthetic yield of Z-L-Lys-OH compared to alternative Nα-protected lysines means that for many laboratories, procuring the compound from commercial suppliers is more cost- and time-effective than in-house synthesis.
- [1] Coggins, J. R. A Modified Synthesis of α-N-carbobenzoxy-L-lysine and the preparation and analysis of mixtures of ε-N-methyllysines. Academia.edu. 2024. View Source
